molecular formula C16H12N4OS2 B2976693 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide CAS No. 956353-94-9

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide

Cat. No.: B2976693
CAS No.: 956353-94-9
M. Wt: 340.42
InChI Key: QBBYTWAQFHMTJN-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core fused with a 3-methylpyrazole moiety, linked via an amide bond to a thiophene-2-carboxamide group. The benzothiazole and pyrazole rings contribute to π-conjugation and hydrogen-bonding capabilities, while the thiophene-carboxamide group may enhance solubility and bioavailability.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS2/c1-10-9-14(18-15(21)13-7-4-8-22-13)20(19-10)16-17-11-5-2-3-6-12(11)23-16/h2-9H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBYTWAQFHMTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide typically involves multi-step reactionsThe reaction conditions often include the use of catalysts such as piperidine and solvents like ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole Moieties

  • N-(4-(Benzo[d]thiazol-2-yl)-phenyl)-N-phenylbenzenamine (1) ():
    This derivative lacks the pyrazole-thiophene-carboxamide chain but shares the benzothiazole core. Studies show temperature-dependent fluorescence switching between locally excited (LE) and twisted intramolecular charge-transfer (TICT) states in dimethylformamide (DMF). The absence of the pyrazole-thiophene group may limit its binding versatility compared to the target compound .

  • 3,5-Diamino-4-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide (18a) (): Closer in structure, 18a includes a pyrazole and thiophene-carboxamide but replaces benzothiazole with benzimidazole. Synthesis involves coupling under basic conditions, yielding stable amide bonds, a method applicable to the target compound .

Pyrazole-Containing Derivatives

  • 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-chlorophenyl)-5-(3-methoxybenzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (93) ():
    While incorporating a pyrazole-like thiazole ring, this compound replaces benzothiazole with benzodioxole. The cyclopropane-carboxamide linkage and chlorophenyl substitution result in moderate yields (16%), highlighting challenges in steric hindrance during synthesis—a consideration for the target compound’s 3-methylpyrazole group .

Thiophene Carboxamide Derivatives

  • N-(2-Phenyl-1,3-thiazol-5-yl)acetamide derivatives (9a–9e) (): These compounds feature thiazole-triazole-acetamide scaffolds. Docking studies (e.g., 9c with a bromophenyl group) suggest enhanced binding to enzymatic active sites, implying that the target compound’s thiophene-carboxamide may offer analogous advantages .

Spectral and Analytical Data

While direct data for the target compound are absent, analogs provide benchmarks:

  • NMR : Pyrazole protons in 18a resonate at δ 6.8–7.2 ppm, while benzothiazole carbons in ’s compounds appear at ~165 ppm in $^{13}\text{C}$ NMR .
  • HRMS : Expected molecular ion peaks for the target compound would align with analogs (e.g., 93: [M+H]$^+$ at 642.18) .

Data Table: Key Comparisons

Compound Name Core Structure Functional Groups Key Properties/Applications Reference
N-(1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide Benzothiazole, pyrazole, thiophene Amide, methyl, thiophene-carboxamide Hypothetical kinase inhibition N/A
Compound 18a () Benzimidazole, pyrazole, thiophene Diamino, cyano, carboxamide High reactivity, stable synthesis
Compound 1 () Benzothiazole, triphenylamine LE/TICT fluorescence Temperature-dependent fluorescence
Compound 9c () Thiazole-triazole-acetamide Bromophenyl, acetamide Enhanced docking affinity

Research Findings and Implications

  • Fluorescence Potential: Benzothiazole derivatives () exhibit tunable emission, suggesting the target compound could serve as a fluorescent probe if synthesized with appropriate substituents .
  • Bioactivity : Acetamide analogs () show promising docking results, implying the target’s carboxamide may similarly interact with biological targets .
  • Synthetic Challenges : Moderate yields in related compounds () underscore the need for optimized coupling conditions to improve efficiency for the target compound .

Biological Activity

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Benzothiazole moiety: Known for its role in various biological activities.
  • Pyrazole ring: Associated with a wide range of pharmacological effects.
  • Thiophene group: Contributes to the compound's reactivity and biological interactions.

These structural features suggest a potential for diverse biological activities, including anti-inflammatory and anticancer effects.

The primary mechanism through which this compound exerts its effects is through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes are crucial in the arachidonic acid pathway, which is responsible for the production of prostaglandins involved in inflammation and pain response. By inhibiting COX activity, this compound reduces prostaglandin synthesis, leading to decreased inflammation and associated symptoms .

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. The inhibition of COX enzymes directly correlates with reduced inflammatory responses in various models .

Anticancer Activity

In addition to its anti-inflammatory effects, this compound has shown potential anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The structural characteristics of the compound enhance its interaction with cancer cellular pathways, suggesting a promising avenue for further research in cancer therapeutics .

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activity of compounds related to this compound. Below are key findings from recent research:

Study Findings Methodology
Study 1Demonstrated significant COX inhibition with IC50 values indicating strong anti-inflammatory activity.In vitro assays measuring prostaglandin levels .
Study 2Showed cytotoxic effects against breast cancer cell lines with an IC50 value lower than standard treatments.MTT assay for cell viability .
Study 3Evaluated antimicrobial properties against bacterial strains, revealing effective minimum inhibitory concentrations (MIC).Broth microdilution method .

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